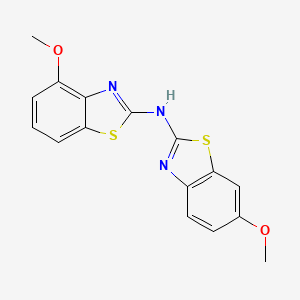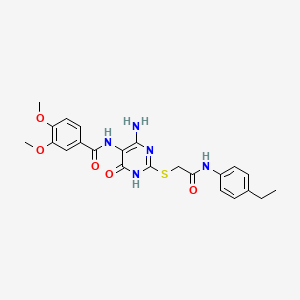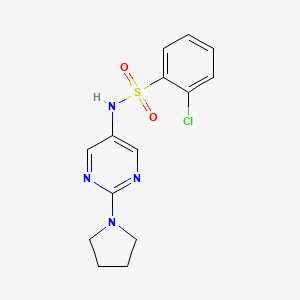
2-chloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H15ClN4O2S and its molecular weight is 338.81. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Compounds with structural similarities to 2-chloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide have been synthesized and evaluated for their antimicrobial properties. For instance, amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide demonstrated antibacterial and antifungal activities, suggesting potential for the development of new antimicrobial agents (Nunna et al., 2014).
Enzyme Inhibition for Anticancer Applications
Several benzenesulfonamide derivatives have been designed as inhibitors of human carbonic anhydrases, enzymes implicated in cancer progression. A study on [(2-pyrimidinylthio)acetyl]benzenesulfonamides revealed their binding affinities as inhibitors of carbonic anhydrase isozymes, highlighting their potential as anticancer agents (Matulis et al., 2013).
Antitumor and Antibacterial Agents
Compounds bearing the benzenesulfonamide moiety, including those with thiophene and pyrimidine derivatives, have shown promising results as antitumor and antibacterial agents. Such compounds offer a basis for the development of novel therapeutic agents targeting cancer and bacterial infections (Hafez et al., 2017).
Synthesis and Structural Analysis
The synthesis and structural characterization of benzenesulfonamide derivatives, including those with chlorinated pyrrolidinone groups, have been explored for their potential in drug development. These studies emphasize the importance of molecular structure in determining the biological activity and binding affinity of potential pharmaceutical compounds (Balandis et al., 2020).
Antimicrobial and Anticancer Evaluation
Novel N-(Guanidinyl)benzenesulfonamides with pyrazole, pyrimidine, and pyridine moieties have been synthesized and evaluated for their anticancer activity against human tumor breast cell lines, indicating the versatile applications of these compounds in medical research (Ghorab et al., 2014).
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity . They can act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
It is known that pyrrolidine derivatives interact with their targets, leading to changes in the function of these targets . The interaction can result in the inhibition or modulation of the target, which can lead to changes in cellular processes.
Biochemical Pathways
Given its potential targets, it can be inferred that it may affect pathways related to the function of the vanilloid receptor 1, insulin-like growth factor 1 receptor, and the enzymes it is known to inhibit . These pathways can have downstream effects on various cellular processes, including cell signaling, metabolism, and cell growth.
Result of Action
Given its potential targets and the known effects of similar compounds, it can be inferred that it may have effects on cell signaling, metabolism, and cell growth .
Properties
IUPAC Name |
2-chloro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2S/c15-12-5-1-2-6-13(12)22(20,21)18-11-9-16-14(17-10-11)19-7-3-4-8-19/h1-2,5-6,9-10,18H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANSXBBABGIZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
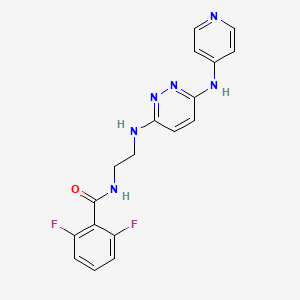
![(E)-[1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2435955.png)
![2,4-dinitro-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2435956.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B2435958.png)
![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2435959.png)
![(5S,9S)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B2435962.png)

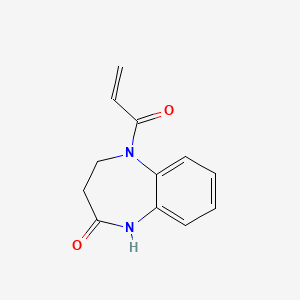
![3-{[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2435967.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]pent-4-enamide](/img/structure/B2435970.png)
![Racemic-(1R,2S)-Ethyl 2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylate](/img/structure/B2435971.png)
